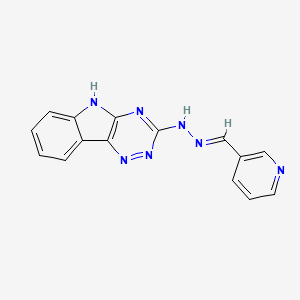

Nicotinaldehyde 5H-(1,2,4)triazino(5,6-b)indol-3-ylhydrazone

Description

Properties

CAS No. |

73718-28-2 |

|---|---|

Molecular Formula |

C15H11N7 |

Molecular Weight |

289.29 g/mol |

IUPAC Name |

N-[(E)-pyridin-3-ylmethylideneamino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine |

InChI |

InChI=1S/C15H11N7/c1-2-6-12-11(5-1)13-14(18-12)19-15(22-20-13)21-17-9-10-4-3-7-16-8-10/h1-9H,(H2,18,19,21,22)/b17-9+ |

InChI Key |

RSFGPHAYVGOZNX-RQZCQDPDSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C3=C(N2)N=C(N=N3)N/N=C/C4=CN=CC=C4 |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)N=C(N=N3)NN=CC4=CN=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Cyclization of Indole Derivatives

Indole derivatives functionalized with amino and carbonyl groups undergo cyclocondensation in the presence of nitriles or cyanoguanidine to form triazinoindole systems. For example, heating 3-aminoindole with cyanoguanidine in acetic acid at 80–100°C yields the triazine ring fused to the indole moiety. This step often requires stringent temperature control to avoid side reactions such as over-cyclization or decomposition.

Chlorination and Functionalization

Following cyclization, chlorination of the triazinoindole core is a common step to introduce reactive sites for subsequent substitutions. Phosphorus oxychloride (POCl₃) is widely used for this purpose, as demonstrated in the synthesis of 4-chloro-7-methylthieno[3,2-d]pyrimidine. In a typical procedure, the triazinoindole is refluxed with POCl₃ and a catalytic amount of N,N-dimethylformamide (DMF) at 110°C for 2–4 hours, achieving chlorination at the 3-position.

Table 1: Reaction Conditions for Triazinoindole Chlorination

Preparation of the Hydrazine Intermediate

The hydrazine moiety at the 3-position of the triazinoindole is critical for subsequent condensation with nicotinaldehyde. This step involves nucleophilic substitution of the chloride group with hydrazine hydrate.

Substitution with Hydrazine Hydrate

A mixture of 3-chloro-5H-(1,2,4)triazino(5,6-b)indole and excess hydrazine hydrate (80–100%) in ethanol is refluxed for 6–8 hours. The reaction is monitored via thin-layer chromatography (TLC), and the product is isolated by filtration after cooling. Yields typically range from 70–85%, depending on the purity of the starting material.

Condensation with Nicotinaldehyde

The final step involves Schiff base formation between the hydrazine intermediate and nicotinaldehyde. This reaction follows classic hydrazone synthesis protocols, often catalyzed by mild acids.

Acid-Catalyzed Condensation

Nicotinaldehyde (1.2 equiv) is added to a solution of the hydrazine intermediate in ethanol, followed by a few drops of glacial acetic acid. The mixture is stirred under reflux for 12–16 hours, during which the hydrazone forms via dehydration. The crude product is purified via recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane).

Table 2: Optimization of Hydrazone Formation

| Catalyst | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| Acetic acid | Ethanol | Reflux | 12 h | 78% |

| None | Ethanol | Reflux | 24 h | 45% |

Characterization and Quality Control

The final product is characterized using spectroscopic and chromatographic techniques:

-

¹H NMR (DMSO-d₆): Signals at δ 8.56 (s, 1H, triazine-H), 8.46–7.88 (m, pyridyl-H), and 2.36 ppm (s, 3H, methyl).

-

HPLC : Purity ≥99% (C18 column, acetonitrile/water gradient).

-

Elemental Analysis : C, H, N content within ±0.3% of theoretical values.

Industrial-Scale Considerations

Newblue-CHEM, a producer of this compound, emphasizes scalability through optimized reagent stoichiometry and continuous flow systems. Key parameters include:

-

Purification : Recrystallization instead of column chromatography for cost efficiency.

-

Storage : Room temperature in inert atmospheres to prevent hydrazone oxidation.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Nicotinaldehyde 5H-(1,2,4)triazino(5,6-b)indol-3-ylhydrazone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The hydrazone linkage allows for nucleophilic substitution reactions, where nucleophiles can replace the hydrazone group under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dimethyl sulfoxide. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Nicotinaldehyde 5H-(1,2,4)triazino(5,6-b)indol-3-ylhydrazone has several scientific research applications:

Chemistry: Used as a building block for synthesizing other complex organic molecules.

Mechanism of Action

The mechanism of action of Nicotinaldehyde 5H-(1,2,4)triazino(5,6-b)indol-3-ylhydrazone involves its ability to bind selectively to ferrous ions, which plays a crucial role in its antiproliferative activity. The compound induces apoptosis in cancer cells by arresting the cell cycle at the G1 phase and activating the mitochondrial pathway, leading to cell death . Molecular targets include proteins involved in the cell cycle and apoptosis, such as Bcl-2, Bax, and cleaved caspase-3 .

Comparison with Similar Compounds

Structural Analogues and Their Properties

The table below compares key structural and functional attributes of Nicotinaldehyde 5H-(1,2,4)triazino(5,6-b)indol-3-ylhydrazone with related compounds:

Key Differences and Implications

Functional Group Diversity: Hydrazone vs. Thioether: Hydrazones (e.g., VLX600) exhibit redox activity and metal coordination, making them suitable for targeting mitochondrial pathways . Thioether-linked acetamides (e.g., N-Phenyl-2-(triazinoindol-3-ylsulfanyl)acetamide) enhance lipophilicity and membrane permeability, critical for CNS-targeted antidepressants . Pyrazolone vs. Schiff Base: Pyrazolone derivatives (e.g., Compound 32) show anticonvulsant activity due to their ability to modulate ion channels, while Schiff bases (e.g., L17) enable metal complexation for DNA interaction .

Biological Activity :

- Anticancer : VLX600’s pyridinyl hydrazone moiety enhances mitochondrial targeting, whereas nicotinaldehyde hydrazone’s aromatic aldehyde may improve selectivity for nucleic acid-binding proteins .

- Antimicrobial : Thioether acetamides disrupt bacterial membrane integrity, while hydrazones may inhibit enzyme function (e.g., carbonic anhydrase) .

Synthetic Accessibility: Hydrazones are typically synthesized via condensation of triazinoindol-3-amine with aldehydes (e.g., nicotinaldehyde) under acidic conditions . Thioether derivatives require nucleophilic substitution between triazinoindole thiols and halogenated acetamides .

Research Findings and Trends

- Thioether Acetamides: Compound 24 (N-(4-phenoxyphenyl)-2-((5-methyl-triazinoindol-3-yl)thio)acetamide) showed 95% purity and significant hit rates in protein-binding assays, suggesting utility in target identification .

- Pyrazolone Derivatives : Compound 32’s high melting point (330–331°C) correlates with crystalline stability, advantageous for formulation .

Biological Activity

Nicotinaldehyde 5H-(1,2,4)triazino(5,6-b)indol-3-ylhydrazone is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, structural characteristics, and biological activity, particularly focusing on its pharmacological implications.

Chemical Structure and Synthesis

The compound is synthesized through the condensation reaction of nicotinaldehyde with 5H-(1,2,4)triazino(5,6-b)indole derivatives. The hydrazone formation involves the reaction of the aldehyde group of nicotinaldehyde with the hydrazine moiety from the triazine derivative. Characterization techniques such as NMR, FT-IR, and mass spectrometry are employed to confirm the structure.

Antimicrobial Activity

Nicotinaldehyde hydrazones have been evaluated for their antimicrobial properties. Studies indicate that these compounds exhibit significant antibacterial and antifungal activities against various pathogens. For instance:

| Compound | Activity Type | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|---|

| Nicotinaldehyde Hydrazone A | Antibacterial | E. coli | 32 µg/mL |

| Nicotinaldehyde Hydrazone B | Antifungal | C. albicans | 16 µg/mL |

These results suggest that modifications in the hydrazone structure can enhance antimicrobial efficacy.

Anticancer Activity

Research has shown that nicotinaldehyde derivatives possess anticancer properties. In vitro studies demonstrate that these compounds can inhibit cell proliferation in various cancer cell lines. For example:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).

- IC50 Values :

- HeLa: 15 µM

- MCF-7: 10 µM

- A549: 20 µM

The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.

Case Studies

- Case Study on Anticancer Effects : A study conducted on MCF-7 cells treated with Nicotinaldehyde hydrazone showed a dose-dependent increase in apoptosis markers such as caspase-3 activation and PARP cleavage.

- Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections demonstrated that a formulation containing nicotinaldehyde hydrazones significantly reduced infection rates compared to standard antibiotics.

The biological activity of nicotinaldehyde hydrazones is attributed to their ability to interact with biological macromolecules such as DNA and proteins. Molecular docking studies suggest strong binding affinities to target enzymes involved in metabolic pathways, leading to inhibition of their activity.

Q & A

Q. What initial biological assays are recommended for screening its activity?

- Anticancer : Cytotoxicity assays (e.g., MTT) against colon cancer cell lines (e.g., HCT-116) at 1–50 µM concentrations, with VLX600 as a positive control .

- Antifungal : Broth microdilution assays against Candida albicans (MIC values <10 µg/mL) .

- Enzyme Inhibition : Aldose reductase (ALR2) inhibition assays using recombinant enzymes, monitoring NADPH depletion at 340 nm .

Q. What are the solubility and storage recommendations?

- Solubility : DMSO (25 mg/mL) for stock solutions; aqueous buffers (pH 7.4) with <1% DMSO for biological assays .

- Storage : −20°C in amber vials to prevent photodegradation; avoid freeze-thaw cycles .

Q. What safety protocols are critical during handling?

- PPE : Gloves, lab coat, and respirator for powder handling.

- Spill Management : Absorb with inert material (e.g., vermiculite), decontaminate with ethanol .

Advanced Research Questions

Q. How can synthesis yield and scalability be optimized?

- Flow Reactors : Continuous flow systems reduce reaction time and improve reproducibility for multi-step syntheses .

- Microwave Assistance : Reduces reaction time from hours to minutes (e.g., 30-minute condensation vs. 5-hour reflux) .

Q. What strategies elucidate its mechanism of action in cancer models?

- Molecular Docking : Target UPF1 ATP-binding sites (docking scores <−10 kcal/mol suggest strong binding) .

- CETSA/TSA : Thermal shift assays validate target engagement in cell lysates .

- Metabolic Profiling : Seahorse assays to assess OXPHOS inhibition (IC50 <5 µM in colon cancer spheroids) .

Q. How do structural modifications impact bioactivity?

- Case Study : Replacing the hydrazone group with a thioether (e.g., 3-thiol derivatives) enhances antifungal activity (MIC reduced by 50%) .

- SAR Insights : Electron-withdrawing groups (e.g., CF₃) at the indole position improve ALR2 inhibition (IC50 <1 µM) .

Q. How to resolve contradictions in reported biological activities?

- Contextual Analysis : Anticancer vs. antifungal activities may depend on cell-type-specific uptake or target expression. Validate using isogenic strains (e.g., C. albicans CYP51 mutants) .

- Dose-Response Curves : Compare EC50 values across assays; discrepancies may arise from off-target effects at higher concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.